molecular formula C20H23ClFN3O2S B2818513 (2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705184-78-6

(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2818513
CAS No.: 1705184-78-6
M. Wt: 423.93
InChI Key: XAVBTSFOEAWWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone (CAS 1705184-78-6) is a chemical compound with the molecular formula C20H23ClFN3O2S and a molecular weight of 423.9 g/mol . This structurally complex molecule features a bi-piperidine core, where one piperidine ring is functionalized with a thiazole group via an ether linkage, and the other is part of an amide (methanone) bond to a 2-chloro-4-fluorophenyl ring system . The presence of both nitrogen and oxygen heterocycles, specifically the thiazole moiety, is a common feature in many pharmacologically active compounds, making this structure a valuable scaffold for basic pharmaceutical research and drug discovery efforts . Compounds with similar piperidine and fluorophenyl substructures have demonstrated significant activity in neurological research, such as acting as potent and selective 5-HT2A receptor inverse agonists with potential antipsychotic-like efficacy in preclinical models . The integrated thiazole ring, a privileged structure in medicinal chemistry, can contribute to molecular interactions with various biological targets, including enzymes and G protein-coupled receptors (GPCRs) . This product is intended for research purposes only, such as in vitro screening, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O2S/c21-18-13-14(22)1-2-17(18)19(26)25-8-3-15(4-9-25)24-10-5-16(6-11-24)27-20-23-7-12-28-20/h1-2,7,12-13,15-16H,3-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVBTSFOEAWWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name/ID Core Scaffold Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound [1,4'-Bipiperidin] 2-Chloro-4-fluorophenyl, thiazol-2-yloxy Not reported Thiazole for H-bonding, halogenated aryl
T-478 [1,4'-Bipiperidin] Dichloro-methoxybenzenesulfonamide Not reported Sulfonamide for solubility
Compound 7i [1,4'-Bipiperidin] Quinolinyl, morpholine-carbonyl 547.25 Morpholine for metabolic stability
Compound 21 Piperazine Thiophen-2-yl, trifluoromethylphenyl Not reported Trifluoromethyl for lipophilicity
T-524 Tetrahydroisoquinoline Trifluoromethylphenyl Not reported Rigid scaffold for receptor selectivity
Key Observations:
  • Bipiperidinyl vs. Piperazine/Piperidine Scaffolds: The bipiperidinyl core in the target compound and T-478 allows for greater conformational flexibility compared to the rigid piperazine (Compound 21) or tetrahydroisoquinoline (T-524) scaffolds .
  • Substituent Impact : The thiazol-2-yloxy group in the target compound may offer stronger hydrogen-bonding interactions than the sulfonamide in T-478 or the morpholine-carbonyl in Compound 7i .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound Not reported ~3.5* Low (lipophilic) Thiazole, chloro-fluorophenyl
Compound 7i 93–95 4.2 Moderate Morpholine, quinolinyl
Compound 21 Not reported ~4.0* Low Trifluoromethyl, thiophene

*Predicted based on substituent contributions.

  • Lipophilicity : The chloro-fluorophenyl group in the target compound likely increases LogP compared to the morpholine-containing Compound 7i but remains lower than the trifluoromethylphenyl group in Compound 21 .

Q & A

Basic: What are the optimized synthetic routes for this compound, and what reaction conditions are critical for high yield?

The synthesis involves multi-step reactions, typically starting with the formation of the bipiperidine core. Key steps include:

  • Thiazole-oxygen linkage : Coupling 4-(thiazol-2-yloxy)-[1,4'-bipiperidine] with 2-chloro-4-fluorobenzoyl chloride via nucleophilic acyl substitution.
  • Reaction optimization : Use anhydrous solvents (e.g., DCM or THF) and catalysts like DMAP to enhance reactivity. Temperature control (0–25°C) minimizes side reactions, such as hydrolysis of the acyl chloride intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures ≥95% purity.

Advanced: How can structure-activity relationship (SAR) studies evaluate the thiazol-2-yloxy substituent's impact on target binding?

  • Analog synthesis : Replace the thiazole ring with oxadiazole or triazole moieties (e.g., ) to assess electronic/steric effects.
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to targets like kinases or GPCRs.
  • Computational docking : Compare ligand-receptor interactions using software like AutoDock Vina, focusing on hydrogen bonding and π-π stacking with the thiazole group .

Basic: What analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR validate the bipiperidine scaffold, aromatic protons (δ 7.2–7.8 ppm), and thiazole protons (δ 8.1–8.3 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+^+) and fragments (e.g., loss of CO from the ketone group).
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) detect impurities (<0.5%) .

Advanced: How to resolve discrepancies in reported biological activities across in vitro models?

  • Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolism-driven activity differences.
  • Data normalization : Report IC50_{50} values relative to positive controls (e.g., staurosporine for kinase inhibition) .

Basic: How to design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24–72 hours.
  • HPLC monitoring : Track degradation products (e.g., hydrolyzed ketone or thiazole ring-opening).
  • Storage recommendations : Lyophilized form at -20°C in amber vials prevents photodegradation .

Advanced: What computational methods predict enzymatic target interactions?

  • Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100-ns trajectories to assess stability.
  • Free energy perturbation (FEP) : Calculate binding free energy changes for mutations in the target’s active site.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the thiazole oxygen) .

Basic: What are common synthesis impurities, and how are they characterized?

  • Byproducts : Unreacted bipiperidine intermediate (detected via TLC, Rf ~0.3) or di-acylated derivatives.
  • LC-MS/MS analysis : Fragmentation patterns differentiate impurities (e.g., m/z 450.2 for the desired product vs. m/z 512.3 for over-acylated species).
  • Mitigation : Use excess acyl chloride and monitor reaction progress via in-situ IR for carbonyl (1720 cm1^{-1}) formation .

Advanced: How to assess pharmacokinetics using in vitro models?

  • Caco-2 permeability assays : Measure apparent permeability (Papp_{app}) to predict intestinal absorption.
  • Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (fu) in human plasma.
  • Microsomal stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS to estimate hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.